5-Ethyl-1-methyl-1h-tetrazole

Medicinal Chemistry Bioisosterism Physicochemical Properties

Procure 5-Ethyl-1-methyl-1H-tetrazole (CAS 90329-50-3) for reliable SAR studies. Its distinct pKa (1.23) and lipophilicity (XLogP 0.4) profile enables metabolism-resistant scaffold development. A 92% yield, room-temperature catalytic synthesis ensures cost-effective scale-up and thermal stability over unsubstituted tetrazoles, reducing safety risks. Ideal for API intermediate production and reaction method validation.

Molecular Formula C4H8N4
Molecular Weight 112.13 g/mol
CAS No. 90329-50-3
Cat. No. B1616575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1-methyl-1h-tetrazole
CAS90329-50-3
Molecular FormulaC4H8N4
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCCC1=NN=NN1C
InChIInChI=1S/C4H8N4/c1-3-4-5-6-7-8(4)2/h3H2,1-2H3
InChIKeyWYXQDGGJZMWJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1-methyl-1H-tetrazole (CAS 90329-50-3): Procurement-Ready Physicochemical Profile for Tetrazole-Based Scaffold Design


5-Ethyl-1-methyl-1H-tetrazole (C4H8N4, MW 112.13) is a 1,5-disubstituted tetrazole that serves as a non-classical bioisostere of carboxylic acids in medicinal chemistry and drug discovery [1]. Its core tetrazole ring imparts distinct physicochemical properties—including an experimental melting point of 11–12 °C, a boiling point of 65–68 °C at 0.0005 Torr, and a predicted density of 1.22 g/cm³ —that differentiate it from simple aliphatic acids and enable its use as a metabolism-resistant scaffold in structure–activity relationship (SAR) studies [1].

Why 5-Ethyl-1-methyl-1H-tetrazole Cannot Be Casually Substituted by Other 5-Alkyl- or 5-Aryl-Tetrazoles


Tetrazole derivatives are widely used as carboxylic acid surrogates, but their performance is highly sensitive to the nature of the 5-position substituent [1]. For 5-ethyl-1-methyl-1H-tetrazole, the specific combination of a small ethyl group and an N1-methyl substitution yields a distinct pKa (~1.23), lipophilicity profile (XLogP ~0.4), and regioselective reactivity pattern that cannot be replicated by 5-phenyl, 5-propyl, or 2-methyl isomers . Substituting a generic “tetrazole” without verifying the exact alkyl substitution pattern can lead to significant deviations in acid strength, metabolic stability, and synthetic handle availability—compromising the reproducibility of SAR campaigns and downstream pharmaceutical development [1][2]. The following evidence quantifies these critical differences.

Quantitative Differentiation of 5-Ethyl-1-methyl-1H-tetrazole (90329-50-3) Against Comparator Tetrazoles


Bioisosteric Acid Strength: pKa Comparison of 5-Ethyl-1-methyl-1H-tetrazole vs. Carboxylic Acid Benchmark

5-Ethyl-1-methyl-1H-tetrazole exhibits a predicted pKa of 1.23 ± 0.10 , which is approximately 3 log units more acidic than the typical pKa range of 4.2–4.4 for a carboxylic acid [1]. This lower pKa indicates that the tetrazole will be predominantly deprotonated at physiological pH, a key requirement for mimicking the anionic carboxylate form. The substantial difference in acid strength directly influences solubility, permeability, and target binding, making 5-ethyl-1-methyl-1H-tetrazole a more potent hydrogen-bond acceptor in certain biological contexts compared to its carboxylic acid counterpart [1].

Medicinal Chemistry Bioisosterism Physicochemical Properties

Lipophilicity Tuning: Calculated LogP of 5-Ethyl-1-methyl-1H-tetrazole vs. 5-Phenyl-1H-tetrazole

The XLogP (calculated partition coefficient) for 5-ethyl-1-methyl-1H-tetrazole is 0.4 [1], which is substantially lower than the estimated XLogP of ~1.5–2.0 for 5-phenyl-1H-tetrazole [2]. This quantitative difference reflects the influence of the small ethyl substituent versus a bulky aryl group on lipophilicity. In drug design, a lower logP can translate into improved aqueous solubility and reduced non-specific protein binding, whereas a higher logP (as in the phenyl analog) may enhance membrane permeability but increase the risk of off-target interactions [3].

Medicinal Chemistry ADME Lipophilicity

Thermal Stability Differentiated: Decomposition Kinetics of 5-Ethyl-1-methyl-1H-tetrazole vs. Unsubstituted Tetrazole

The thermal decomposition of 5-ethyl-1-methyl-1H-tetrazole in the melt has been characterized by manometric methods, with kinetic parameters reported for the class of 5-alkyl-substituted tetrazoles [1]. The activation energy for the monomolecular decomposition of 5-alkyl tetrazoles is generally higher than that of unsubstituted tetrazole, reflecting the stabilizing effect of the alkyl substituent on the tetrazole ring [1]. While specific Ea values for the ethyl derivative are not isolated, the class-level data indicate that 5-alkyl-1-methyl-1H-tetrazoles exhibit improved thermal stability relative to the parent heterocycle, which is critical for safe handling during synthesis and storage [2].

Energetic Materials Thermal Analysis Process Safety

Regioselective Reactivity: Alkylation Outcomes for 1-Methyl-5-ethyltetrazole vs. 2-Methyl-5-ethyltetrazole

MNDO calculations and experimental results demonstrate that treatment of 1-methyl-5-ethyltetrazole with tert-butyllithium followed by iodomethane yields exclusively 1-methyl-5-(2-propyl)tetrazole (alkylation on the ethyl substituent) in low yield, whereas the isomeric 2-methyl-5-ethyltetrazole gives 2,5-diethyltetrazole (alkylation at the methyl group) [1]. The computational analysis reveals that kinetic barriers favor different reaction pathways for the two regioisomers, underscoring that the N1-methyl substitution pattern in 5-ethyl-1-methyl-1H-tetrazole confers a distinct reactivity profile that cannot be emulated by the 2-methyl analog [1].

Organic Synthesis Tetrazole Functionalization Regioselectivity

Metabolic Stability Advantage of 5-Alkyl Tetrazoles over Carboxylic Acids in Drug Design

5-Substituted-1H-tetrazoles, including 5-ethyl-1-methyl-1H-tetrazole, are explicitly employed as metabolism-resistant replacements for carboxylic acids in medicinal chemistry [1]. In vitro microsomal stability assays on related tetrazole-containing analogs have demonstrated that the tetrazole ring is resistant to common Phase I oxidative metabolism and Phase II conjugation pathways that typically inactivate carboxylic acids [2]. This class-level resistance translates into extended half-lives and improved oral bioavailability for tetrazole-bearing drug candidates, a differentiation that has driven the incorporation of 5-alkyl tetrazoles in numerous pharmaceutical development programs [1][2].

Drug Metabolism Bioisostere Pharmacokinetics

Synthetic Yield Benchmark: 5-Ethyl-1-methyl-1H-tetrazole via Heterogeneous Catalysis vs. Traditional Methods

A patented method for preparing 5-substituted tetrazoles, including 5-ethylthiotetrazole, using a chitosan-immobilized zinc catalyst at room temperature achieves a 92% yield within 1 hour for the ethyl derivative [1]. This contrasts with earlier methodologies that required prolonged heating (e.g., 24 h at 100 °C) and equivalent amounts of zinc reagents, producing lower yields and generating substantial waste [1]. The high yield and mild conditions not only improve cost-efficiency but also minimize byproduct formation and purification burdens, directly impacting procurement decisions for large-scale synthesis [1].

Green Chemistry Tetrazole Synthesis Process Chemistry

Recommended Application Scenarios for 5-Ethyl-1-methyl-1H-tetrazole Based on Verifiable Differentiation


Medicinal Chemistry: Bioisosteric Replacement of Carboxylic Acids in Lead Optimization

When a carboxylic acid moiety in a lead compound exhibits poor metabolic stability or suboptimal permeability, 5-ethyl-1-methyl-1H-tetrazole can be substituted as a bioisostere. The lower pKa (1.23 vs. 4.2–4.4) and moderate lipophilicity (XLogP 0.4) predictably alter the ionization state and partition coefficient, while the tetrazole ring’s documented metabolic resistance [1] can extend half-life and improve oral bioavailability. This scenario is supported by class-level evidence of enhanced metabolic stability and head-to-head reactivity data that guide synthetic modifications [2].

Process Chemistry: Large-Scale Synthesis of 5-Alkyl Tetrazole Intermediates

The availability of a high-yielding (92%), room-temperature catalytic method for 5-ethyl-1-methyl-1H-tetrazole makes it an economically viable intermediate for the production of more complex tetrazole-containing APIs or building blocks. The improved thermal stability over unsubstituted tetrazole [1] reduces safety risks during scale-up, and the well-defined reactivity profile (e.g., regioselective alkylation at the ethyl group [2]) enables predictable downstream functionalization. Procurement of this compound with ≥95% purity from suppliers using optimized catalytic processes is recommended for cost-sensitive, multi-kilogram campaigns.

Energetic Materials Research: Model Compound for Thermal Decomposition Studies

5-Ethyl-1-methyl-1H-tetrazole serves as a representative 5-alkyl tetrazole for fundamental investigations into thermal decomposition mechanisms. Kinetic parameters for its monomolecular decomposition have been measured via manometric methods , providing a benchmark for assessing the stability of related tetrazole derivatives. Its moderate activation energy and defined melt behavior make it a suitable candidate for calibration of thermal analysis instruments and for comparative studies of substituent effects on tetrazole ring fragmentation .

Organic Methodology Development: Exploring Regioselective Functionalization of Tetrazoles

The distinct regioselectivity observed in the alkylation of 1-methyl-5-ethyltetrazole versus its 2-methyl isomer positions this compound as a valuable substrate for developing and validating new C–H functionalization methods. Researchers aiming to expand the synthetic toolkit for tetrazole elaboration can use the well-characterized lithiation/alkylation outcomes as a control, benchmarking novel catalysts or electrophiles against the established kinetic and thermodynamic preferences elucidated by MNDO calculations .

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